molecular formula C20H23NO4 B4677108 propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B4677108
M. Wt: 341.4 g/mol
InChI Key: LSXPJAULLZMZNK-UHFFFAOYSA-N
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Description

Propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate, commonly known as propofol, is a short-acting intravenous sedative-hypnotic agent that is widely used for induction and maintenance of anesthesia, as well as for sedation in critical care settings. The compound was first synthesized in 1977, and since then, it has become one of the most commonly used anesthetic agents due to its rapid onset and recovery, as well as its favorable side effect profile.

Mechanism of Action

Propofol acts primarily as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neuronal activity. This results in the sedative and hypnotic effects of the drug. Additionally, propofol has been shown to have effects on other neurotransmitter systems, including the NMDA receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
Propofol has a number of physiological effects, including sedation, hypnosis, and amnesia. It also has analgesic properties, although these are relatively weak compared to other anesthetic agents. Propofol has been shown to decrease cerebral blood flow and metabolic rate, and it has been investigated for its potential use in reducing intracranial pressure in patients with traumatic brain injury.

Advantages and Limitations for Lab Experiments

Propofol is a commonly used anesthetic agent in laboratory experiments due to its rapid onset and recovery, as well as its favorable side effect profile. However, it has some limitations, including its relatively weak analgesic properties and its potential to cause respiratory depression at high doses.

Future Directions

There are a number of potential future directions for research on propofol. One area of interest is its potential therapeutic use in neurological disorders, such as traumatic brain injury and stroke. Additionally, research is needed to better understand the mechanisms underlying the anti-inflammatory effects of propofol, and to determine whether it may have potential therapeutic applications in the treatment of sepsis and other inflammatory conditions. Finally, further research is needed to better understand the effects of propofol on different neurotransmitter systems, and to identify potential new targets for therapeutic intervention.

Scientific Research Applications

Propofol has been extensively studied for its use in anesthesia and sedation, as well as for its potential therapeutic effects in a variety of medical conditions. Research has shown that propofol has neuroprotective properties, and it has been investigated for its potential use in the treatment of traumatic brain injury, stroke, and other neurological disorders. Additionally, propofol has been shown to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of sepsis and other inflammatory conditions.

properties

IUPAC Name

propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-11-24-20(23)16-8-6-9-17(12-16)21-19(22)13-25-18-10-5-7-14(2)15(18)3/h5-10,12H,4,11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPJAULLZMZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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